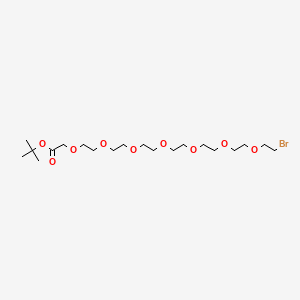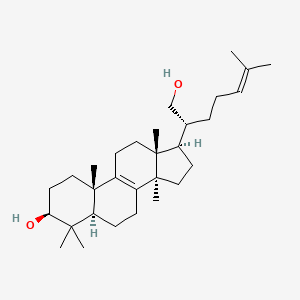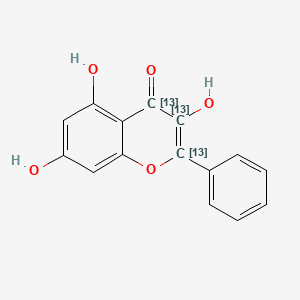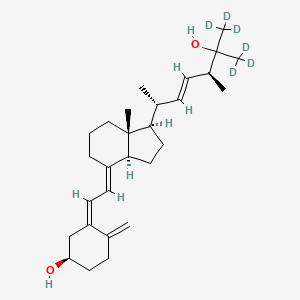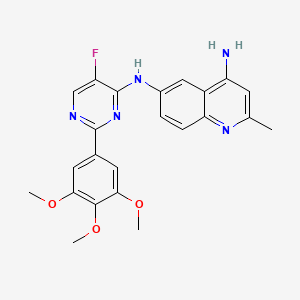
Prmt7-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prmt7-IN-1 is a compound that inhibits the activity of protein arginine methyltransferase 7 (PRMT7). PRMT7 is an enzyme that catalyzes the mono-methylation of arginine residues on proteins, which plays a crucial role in various biological processes, including gene expression regulation, cell differentiation, and stress response . This compound has been identified as a potent inhibitor of PRMT7, making it a valuable tool for studying the biological functions of PRMT7 and its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Prmt7-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and purity of the final product. This involves optimizing reaction conditions, using high-throughput screening techniques, and employing advanced purification methods such as chromatography . The goal is to produce this compound in large quantities with high purity and minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Prmt7-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against PRMT7 .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperature, pH, and solvent systems to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include modified derivatives with enhanced inhibitory activity against PRMT7. These derivatives are valuable for studying the structure-activity relationship and optimizing the compound’s therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Prmt7-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of arginine methylation and the role of PRMT7 in various biological processes . In biology, this compound is employed to investigate the effects of PRMT7 inhibition on gene expression, cell differentiation, and stress response . In medicine, this compound has potential therapeutic applications in treating diseases associated with dysregulated arginine methylation, such as cancer and neurodegenerative disorders . In industry, this compound is used in the development of novel drugs and therapeutic agents targeting PRMT7 .
Wirkmechanismus
Prmt7-IN-1 exerts its effects by binding to the active site of PRMT7 and inhibiting its enzymatic activity. This inhibition prevents the mono-methylation of arginine residues on target proteins, thereby disrupting the downstream signaling pathways regulated by PRMT7 . The molecular targets of this compound include various proteins involved in gene expression, cell differentiation, and stress response . By inhibiting PRMT7, this compound modulates these pathways and exerts its biological effects .
Vergleich Mit ähnlichen Verbindungen
Prmt7-IN-1 is unique compared to other PRMT inhibitors due to its high specificity and potency against PRMT7. Similar compounds include other PRMT inhibitors such as PRMT1-IN-1, PRMT5-IN-1, and PRMT9-IN-1 . These compounds target different members of the PRMT family and have varying degrees of specificity and potency . This compound stands out due to its selective inhibition of PRMT7, making it a valuable tool for studying the specific functions of PRMT7 and its potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H22FN5O3 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
6-N-[5-fluoro-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]-2-methylquinoline-4,6-diamine |
InChI |
InChI=1S/C23H22FN5O3/c1-12-7-17(25)15-10-14(5-6-18(15)27-12)28-23-16(24)11-26-22(29-23)13-8-19(30-2)21(32-4)20(9-13)31-3/h5-11H,1-4H3,(H2,25,27)(H,26,28,29) |
InChI-Schlüssel |
DJRAKTLQKMVYOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC3=NC(=NC=C3F)C4=CC(=C(C(=C4)OC)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


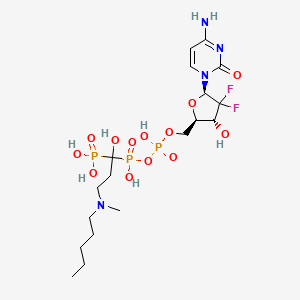
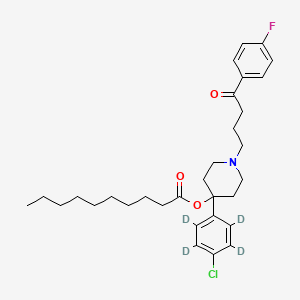
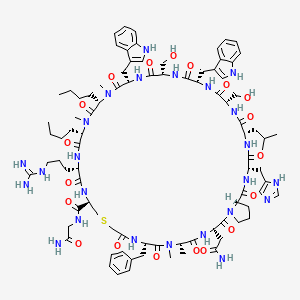
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)

![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)

